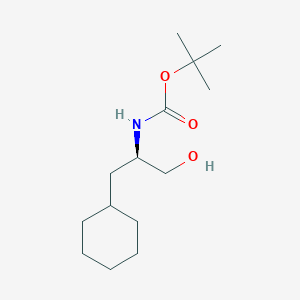

(R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a compound that contains a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .

Synthesis Analysis

The synthesis of peptides using the Boc group as the Nα-amino protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis

The molecular structure of “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” can be analyzed using chiral analysis and separation techniques . Chiral analysis is the process of determining the enantiomeric composition of a chiral molecule or mixture . The goal of chiral analysis is to determine the enantiomeric excess, or the ratio of the two enantiomers present in a sample .Chemical Reactions Analysis

The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane . The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA) or triethylamine (TEA) .Applications De Recherche Scientifique

BOC Protection of Amines

Boc-D-cha-ol is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is eco-friendly and efficient, providing almost quantitative BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

High-Performance Liquid Chromatographic Determination

Boc-D-cha-ol can be used in high-performance liquid chromatographic (HPLC) methods for the determination of certain amino acid enantiomers . This method uses pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) .

Research Chemicals

Boc-D-cha-ol is classified as a research chemical, which includes a wide variety of synthetic substances created for scientific research . These chemicals are not meant for human or veterinary use; they’re solely meant for usage in laboratories .

Pharmacological Research

In pharmacology, Boc-D-cha-ol and other research chemicals have facilitated the identification of novel drug targets, the development of more effective medications, and the understanding of drug metabolism and toxicity .

Material Science Research

Research chemicals like Boc-D-cha-ol are also used in material science research, facilitating the development of innovative materials .

Environmental Research

Boc-D-cha-ol can be used in environmental research studies, contributing to our understanding of various environmental processes .

Mécanisme D'action

Target of Action

The compound “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a Boc-protected amino acid derivative. The Boc group, or tert-butyl oxy carbonyl group, is a protective group used in organic synthesis . The primary target of this compound is the amine group of an amino acid or peptide that needs to be protected during synthesis .

Mode of Action

The compound acts by protecting the amine group of an amino acid or peptide during synthesis. The Boc group is added to the amine group through a reaction with Boc anhydride . This reaction forms a carbamate, which is less reactive and can withstand conditions that would otherwise react with the amine group .

Biochemical Pathways

The addition of the Boc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides and other multifunctional targets . The Boc group allows for selective reactions to occur on other functional groups without interference from the amine group .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific context in which it is used. As a protective group in organic synthesis, the Boc group is stable and resistant to many conditions until it is purposely removed by exposure to strong acid . The removal of the Boc group results in the formation of a tert-butyl carbocation, which is stabilized by an elimination reaction .

Result of Action

The result of the action of this compound is the protection of the amine group in an amino acid or peptide during synthesis. This allows for selective reactions on other functional groups without interference from the amine group . After the synthesis is complete, the Boc group can be removed to restore the original amine group .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. The addition of the Boc group to an amine requires the presence of Boc anhydride and a suitable base . The removal of the Boc group requires exposure to strong acid . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction.

Safety and Hazards

Orientations Futures

The future directions for the research and application of “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” could involve the development of more efficient and safer methods for the synthesis and deprotection of Boc-protected peptides . Additionally, further studies could focus on the potential applications of this compound in the synthesis of complex peptides and proteins.

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.